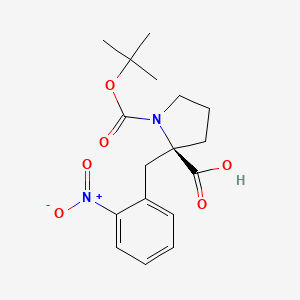

(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959578-20-2) is a chiral pyrrolidine derivative widely used in peptide synthesis and pharmaceutical intermediates. Its structure features:

- A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen, enhancing stability during synthetic procedures.

- A 2-nitrobenzyl substituent at the C2 position, introducing steric bulk and electron-withdrawing properties.

- A carboxylic acid moiety at C2, enabling conjugation or further functionalization.

The compound’s molecular formula is C₁₇H₂₂N₂O₆ (MW: 350.37 g/mol) . Its stereochemistry (R-configuration at C2) is critical for biological activity and synthetic applications, as evidenced by its use in peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZASBNTHVRNBK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375963 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-20-2 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2-nitrophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Starting from protected amino acid derivatives or pyrrolidine intermediates.

- Introduction of the 2-nitrobenzyl substituent.

- Protection of the nitrogen with tert-butoxycarbonyl (Boc) groups.

- Stereoselective catalytic hydrogenation to obtain the desired chiral configuration.

- Final deprotection and purification steps.

Key Steps and Reagents

Starting Materials and Protection

- The synthesis often begins with pyrrolidine derivatives bearing protected amino and carboxyl groups, such as N-Boc protected pyrrolidine-2-carboxylic acids.

- The Boc group protects the nitrogen, while the carboxyl group may be protected with tert-butyl or other protecting groups like benzyl or p-methoxybenzyl for stability during reactions.

- The 2-nitrobenzyl group is introduced as a protecting or substituent group on the pyrrolidine ring.

Catalytic Hydrogenation

- Catalytic hydrogenation of double bonds in pyrrolidine intermediates is a critical step to obtain the cis isomer with high stereoselectivity.

- Hydrogenation is conducted under mild conditions, typically at 1.4 to 1.5 MPa hydrogen pressure and around 50 °C in solvents like ethanol and DMF.

- The use of chiral catalysts and controlled hydrogenation conditions prevents racemization and ensures the retention of the (R)-configuration at the chiral centers.

Alkylation and Deprotection

- Alkylation steps involve the use of strong bases such as lithium diisopropylamide (LDA), sodium hydride, or n-butyllithium to form alkoxides or enolates which then react with alkylating agents.

- Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol are employed to enhance reaction efficiency.

- Deprotection of Boc groups is achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature.

- Final purification is commonly performed by column chromatography.

Detailed Example Procedure

A representative preparation method based on patent literature is summarized below:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate, n-butyllithium (1.6 M in hexane), THF, -78 °C | Formation of lithiated intermediate by deprotonation, followed by addition of formic pivalic anhydride dropwise at below -70 °C | 90.5 | Careful temperature control critical to avoid side reactions |

| 2 | Methylen chloride, TFA, 5 °C to 25 °C | Boc deprotection by TFA treatment | - | Mild conditions prevent racemization |

| 3 | Extraction with ethyl acetate, drying, concentration | Work-up and isolation of intermediate | - | Standard organic extraction |

| 4 | Catalytic hydrogenation under 1.4-1.5 MPa H2, 50 °C, ethanol/DMF | Reduction of double bond to obtain cis isomer | 46 (first step), 56 (second step) | Use of chiral catalyst enhances stereoselectivity |

Yields are reported from patent sources and may vary depending on scale and conditions.

Comparative Analysis of Preparation Routes

| Feature | Method A (Patent WO2014206257) | Method B (Patent EP3015456A1) | Literature Method (J-Stage) |

|---|---|---|---|

| Starting Material | Protected pyrrolidine derivatives | Protected amino acid derivatives | Commercially available amino acids |

| Key Reagent | 9-Borabicyclo[3.3.1]nonane (9-BBN) | n-Butyllithium, LDA | Trialkyl phosphite, TMSOTf |

| Protection Strategy | Boc on nitrogen, tert-butyl on carboxyl | Boc on nitrogen, various alkyl esters on carboxyl | N-protection via acylation |

| Catalytic Hydrogenation | Yes, under H2 pressure | Yes, cis isomer favored | No hydrogenation step |

| Yield Range | 46-56% in key steps | Up to 90% in some steps | Not directly comparable |

| Advantages | Stereoselective, mild conditions | High yield, less toxic reagents | Useful for phosphonylated derivatives |

Research Findings and Notes

- The use of 9-BBN and related boron reagents, while effective, poses toxicity and operational challenges, limiting industrial scalability.

- Catalytic hydrogenation of double bonds in chiral pyrrolidine intermediates typically yields cis isomers with retention of stereochemistry, an unexpected technical effect that avoids racemization common in similar reactions.

- Alkylation reactions must be carefully controlled to prevent racemization of the chiral center at the 2-position.

- The Boc protecting group is favored for its stability and ease of removal under mild acidic conditions without affecting stereochemistry.

- Strong bases such as LDA or n-butyllithium are used at low temperatures (-78 °C) to generate reactive intermediates for subsequent functionalization steps.

- Phase transfer catalysts improve alkylation efficiency by facilitating the transfer of ionic species into organic solvents.

- Purification by column chromatography is standard to isolate the desired enantiomer with high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Temperature | -78 °C to 50 °C | Low temperature for lithiation and alkylation; mild heating for hydrogenation |

| Solvents | THF, ethanol, DMF, dichloromethane | Choice depends on reaction step |

| Catalysts | Chiral catalysts, Pd/C for hydrogenation | Critical for stereoselectivity |

| Bases | n-Butyllithium, LDA, sodium hydride | For deprotonation and alkylation |

| Protecting Groups | Boc (N), tert-butyl or benzyl (carboxyl) | Stability and ease of removal |

| Hydrogen Pressure | 1.4-1.5 MPa | Ensures efficient hydrogenation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The nitro group can also undergo reduction to form various intermediates useful in further synthetic applications.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products

Amine Derivatives: Reduction of the nitro group yields amine derivatives.

Substituted Benzyl Compounds: Nucleophilic substitution reactions yield various substituted benzyl derivatives.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is widely used in:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: In the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Nitro Group: Participates in redox reactions, influencing the compound’s reactivity.

Pyrrolidine Ring: Provides structural rigidity and influences the compound’s binding affinity to biological targets.

tert-Butoxycarbonyl Group: Acts as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitrobenzyl Derivatives

a) (R)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217715-29-1)

- Key Differences : The nitro group is para-substituted on the benzyl ring instead of ortho.

- Impact :

- Molecular Formula : Identical to the target compound (C₁₇H₂₂N₂O₆), but distinct NMR and HPLC profiles .

b) 2-(3-Nitrobenzyl) Analog

Functional Group Variations on the Benzyl Substituent

a) (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 706806-64-6)

- Key Differences : Replaces nitro with a fluorine atom at the para position.

- Impact :

- Molecular Formula: C₁₇H₂₂FNO₄ (MW: 323.36 g/mol) .

b) (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217672-44-0)

- Key Differences: Nitro group replaced with cyano (-CN).

- Impact: Reactivity: The cyano group participates in click chemistry or nucleophilic additions, offering divergent synthetic pathways. Polarity: Higher dipole moment compared to nitro analogs, affecting chromatographic retention times .

Substituent Chain Modifications

a) (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS: 1217805-48-5)

- Key Differences : Benzyl group replaced with phenethyl (CH₂CH₂Ph).

- Toxicity: Classified for acute oral toxicity (H302) and skin irritation (H315), unlike the nitrobenzyl analogs .

- Molecular Formula: C₁₈H₂₅NO₄ (MW: 319.40 g/mol) .

b) (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83624-01-5)

- Key Differences : Methoxy group at C4 instead of nitrobenzyl at C2.

- Impact :

- Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.27 g/mol) .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C17H22N2O6

- Molecular Weight : 350.37 g/mol

- CAS Number : 1217715-29-1

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, while the nitrobenzyl moiety is likely involved in interactions with enzyme active sites.

Antimicrobial Activity

Research has indicated that similar pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess this activity.

| Compound | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivative A | Inhibitory against E. coli | |

| Pyrrolidine Derivative B | Effective against S. aureus |

Neuroprotective Effects

Studies have demonstrated that related compounds can act as GABA aminotransferase inhibitors, thereby increasing GABA levels in the brain. This mechanism is crucial for neuroprotection and could suggest potential therapeutic applications for neurological disorders.

Antioxidant Properties

The antioxidant capacity of similar compounds has been documented, indicating potential protective effects against oxidative stress. The nitro group in this compound may contribute to these properties by scavenging free radicals.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against a panel of bacterial strains. The results indicated a moderate zone of inhibition comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Study 2: Neuroprotective Mechanism

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death and enhanced cell viability, supporting its role as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

- Answer : The compound exhibits acute oral toxicity (H302) and causes skin/eye irritation (H315/H319) . Use nitrile gloves, safety goggles, and a lab coat. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation . Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may cleave the tert-butoxycarbonyl (Boc) group or nitrobenzyl moiety .

Q. How can I prepare stable stock solutions for biological assays?

- Answer :

- Solubility : Limited in aqueous buffers; use DMSO for initial stock (e.g., 10 mM). Heat to 37°C with sonication to dissolve .

- Storage : Aliquot and store at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent precipitation .

- In vivo formulation : For animal studies, prepare working solutions using DMSO/PEG300/Tween 80/saline in sequence, ensuring clarity at each step .

Q. What analytical methods are recommended for purity assessment?

- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm identity via (e.g., characteristic Boc tert-butyl signal at ~1.4 ppm and nitrobenzyl aromatic protons at 7.5–8.2 ppm) .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence biological activity in target binding studies?

- Answer : The (R)-configuration at C2 is critical for spatial alignment with chiral targets (e.g., proteases or kinases). Compare activity with (S)-enantiomers or racemic mixtures using enzymatic assays. For example, Boc-protected proline derivatives show stereospecific inhibition in caspase-1 studies .

Q. What strategies optimize the synthesis of this compound to improve yield and enantiomeric excess?

- Answer :

- Step 1 : Boc protection of (R)-proline using di-tert-butyl dicarbonate in THF with DMAP catalysis (yield >85%) .

- Step 2 : Nitrobenzyl introduction via Pd-catalyzed coupling (e.g., Suzuki-Miyaura with 2-nitrobenzylboronic acid) under inert atmosphere (40–100°C, CsCO base) .

- Purification : Use silica gel chromatography (ethyl acetate/hexane) and confirm ee via chiral HPLC .

Q. How do structural modifications (e.g., nitro group replacement) alter physicochemical properties?

- Answer :

- Nitro → Cyano : Replace 2-nitrobenzyl with 3-cyanobenzyl (CAS 959578-30-4) to reduce electron-withdrawing effects, enhancing solubility but potentially lowering target affinity .

- Boc → Fmoc : Substitute Boc with 9-fluorenylmethoxycarbonyl (Fmoc) for solid-phase peptide synthesis compatibility .

Q. How can stability under physiological conditions be evaluated to guide in vitro assay design?

- Answer :

- pH stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS .

- Light sensitivity : The nitrobenzyl group may photodegrade; use amber vials and limit UV exposure .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported hazard classifications (e.g., carcinogenicity vs. non-carcinogenic SDS data)?

- Answer : The compound is not classified as a carcinogen under GHS or SARA 313 , but conflicting data may arise from impurities (e.g., nitro reduction byproducts). Conduct GC-MS to identify trace contaminants and repeat toxicity assays with rigorously purified batches .

Application in Medicinal Chemistry

Q. What role does the 2-nitrobenzyl group play in prodrug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.